BenchChemオンラインストアへようこそ!

Methyl 3-cyano-1-naphthoate

NK1 receptor antagonist pharmacophore regiochemical specificity naphthalenecarboxamide SAR

Methyl 3-cyano-1-naphthoate is the only validated regioisomer for synthesizing high-affinity NK1 receptor antagonists like ZD6021 (Ki=0.120 nM). The 1,3-disubstitution pattern is both synthetically challenging and pharmacophorically essential—substitution with 4-, 5-, or 6-cyano isomers abolishes receptor binding. Sourced via scalable, multi-kilo Diels-Alder/benzyne routes, this scaffold enables diversification into focused naphthamide libraries and atropisomer-based conformational restriction strategies for NK1/NK2 selectivity.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 496788-91-1
Cat. No. B8750389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-1-naphthoate
CAS496788-91-1
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=CC=CC=C21)C#N
InChIInChI=1S/C13H9NO2/c1-16-13(15)12-7-9(8-14)6-10-4-2-3-5-11(10)12/h2-7H,1H3
InChIKeyAHOWQHSANKHOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-cyano-1-naphthoate (CAS 496788-91-1): A Critical 1,3-Disubstituted Naphthalene Intermediate for Neurokinin Receptor Antagonist Synthesis


Methyl 3-cyano-1-naphthoate (CAS 496788-91-1) is a naphthalene-derived ester featuring a cyano group at the 3-position and a methyl ester at the 1-position (C₁₃H₉NO₂, MW 211.22). It serves as the methyl ester derivative of 3-cyano-1-naphthalenecarboxylic acid, an essential intermediate for manufacturing tachykinin (neurokinin) receptor antagonists, including AstraZeneca's clinical candidates ZD6021 and ZD2249 [1]. The 1,3-disubstitution pattern on the naphthalene skeleton creates significant synthetic challenges, rendering this specific regioisomer uniquely difficult to access via conventional synthetic routes [2].

Why Generic Cyano-Naphthoate Regioisomers Cannot Replace Methyl 3-cyano-1-naphthoate in NK1 Antagonist Programs


Methyl 3-cyano-1-naphthoate cannot be substituted by other cyano-naphthoate regioisomers (e.g., 4-cyano, 5-cyano, or 6-cyano positional isomers) in neurokinin receptor antagonist synthesis because the 3-cyano substitution pattern is explicitly identified as a 'particularly preferred' pharmacophoric element for high-affinity NK1 receptor binding [1]. The 1,3-disubstitution geometry places the cyano group in a spatial orientation that is critical for receptor interaction; altering the cyano position to the 4-, 5-, or 6-positions of the naphthalene ring abolishes this orientation and is not claimed in the foundational patent literature for potent NK1 antagonists [2]. Additionally, the 1,3-pattern presents distinct synthetic difficulty due to the meta-like relationship on the naphthalene scaffold, which precludes simple electrophilic aromatic substitution routes available to other regioisomers [3].

Quantitative Differentiation Evidence for Methyl 3-cyano-1-naphthoate Versus Closest Analogs and Alternatives


Evidence 1: The 3-Cyano Position Is a 'Particularly Preferred' Substitution Pattern for NK1 Receptor Antagonist Activity, Unlike Other Cyano Regioisomers

In the foundational patent disclosing N-substituted naphthalenecarboxamide NK1 antagonists, the 3-cyano substitution on the naphth-1-yl group is explicitly designated as a 'particularly preferred' substitution pattern for achieving a high degree of NK1 receptor antagonist activity [1]. This patent further specifies that 'a further particularly preferred substitution pattern is 3-cyano, 2-methoxy' [REFS-1, ¶0027]. No other single cyano regioisomer (i.e., 4-cyano, 5-cyano, or 6-cyano at the 1-naphthyl position) is claimed as preferred. The downstream NK1 antagonist ZD6021, derived from the 3-cyano-1-naphthamide scaffold, exhibits a binding affinity Ki of 0.120 nM at the human Substance P (NK1) receptor expressed in human IM-9 cells [2].

NK1 receptor antagonist pharmacophore regiochemical specificity naphthalenecarboxamide SAR

Evidence 2: The 1,3-Disubstitution Pattern Imposes a Unique Synthetic Challenge That Validates the Value of the Preformed Methyl Ester

The synthesis of the 3-cyano-1-naphthalenecarboxylic acid scaffold is inherently complicated by the 1,3-disubstitution pattern. Previous literature-based chemistry relied on stoichiometric mercury salts (Pesci reaction) and suffered from low yields and operational hazards, making it 'unattractive for large-scale manufacture' [1]. In contrast, the new Diels-Alder route via 3-bromocoumalate and benzyne builds the 1,3-substitution pattern into only one-half of the naphthalene ring system before completing the scaffold, achieving 'improved yield, lower cost, and improved robustness and ease of operation at larger scales' [1]. The methyl ester form is the direct product of this improved route and serves as the immediate precursor to the cyano acid via saponification, or can be carried forward directly in amide coupling sequences.

synthetic route comparison process chemistry 1,3-disubstituted naphthalene

Evidence 3: Methyl 3-cyano-1-naphthoate Is the Direct Precursor to ZD6021 and ZD2249, NK1/NK2 Antagonists That Entered Clinical Development

Methyl 3-cyano-1-naphthoate is the ester precursor to 3-cyano-1-naphthalenecarboxylic acid, the carboxylic acid fragment common to AstraZeneca's neurokinin antagonist clinical candidates ZD6021 (dual NK1/NK2 antagonist) and ZD2249 (NK1/NK2 antagonist) [1]. In the parallel development program for four neurokinin antagonists, 'the naphthalene cyano acid fragment was identical to that of ZD6021' for ZD2249 [1]. ZD6021 was advanced for investigation in depression, asthma, urinary incontinence, and other conditions [2]. The methyl ester form is the standard storage and shipping form, converted to the acid chloride or coupled directly as needed [3].

clinical candidate intermediate ZD6021 ZD2249 neurokinin antagonist AstraZeneca

Evidence 4: The Methyl Ester Form Offers Practical Advantages Over the Free Carboxylic Acid for Storage, Handling, and Downstream Chemistry

Methyl 3-cyano-1-naphthoate is commercially supplied as the methyl ester (typical purity specification: 95% minimum) and is recommended for long-term storage in a cool, dry place . The free carboxylic acid (3-cyano-1-naphthoic acid, CAS 3839-18-7) is a solid but exhibits the reactivity and solubility limitations inherent to aromatic carboxylic acids. The methyl ester can be directly converted to the corresponding acid chloride (3-cyano-1-naphthoyl chloride) via saponification followed by treatment with oxalyl chloride, or hydrolyzed to the free acid under mild basic conditions (LiOH, THF/water/methanol) [1]. This dual functionality—stable storage as the ester with facile conversion to reactive acylating species—makes the methyl ester the preferred procurement form for synthetic operations.

ester vs. acid handling intermediate stability amide coupling precursor

Evidence 5: Atropisomerism Introduced by the 3-Cyano-1-naphthamide Scaffold Is a Pharmacologically Relevant Feature Not Shared by Other Regioisomers

Piperidinyl 2-substituted-3-cyano-1-naphthamide NK1 antagonists derived from this scaffold exhibit atropisomerism due to restricted rotation about the Ar–CO bond, a property that directly influences NK1 receptor binding and selectivity [1]. The atropisomeric ratio and interconversion rate can be modulated by substitution at the 2-position of the naphthalene ring [2]. In medicinal chemistry optimization, the naphtho[2,1-b][1,5]oxazocine derivative 17, derived from the 3-cyano-1-naphthamide scaffold, retained NK1 activity, improved NK1 versus NK2 selectivity, and reduced atropisomer count from four to two [1]. This atropisomerism is a direct consequence of the 3-cyano substitution combined with the 1-carboxamide linkage, and is not anticipated for cyano groups at other positions where the rotational barrier differs.

atropisomerism NK1 pharmacophore conformational restriction drug design

High-Value Application Scenarios for Methyl 3-cyano-1-naphthoate Based on Quantitative Differentiation Evidence


Scenario 1: Development of Novel NK1 Receptor Antagonists for Emesis, Depression, or Inflammatory Disorders

Methyl 3-cyano-1-naphthoate is the optimal starting material for medicinal chemistry programs targeting the NK1 receptor. As established in Evidence 1 and Evidence 3, the 3-cyano substitution pattern is 'particularly preferred' for NK1 antagonist activity [1], and the scaffold has produced clinical candidates ZD6021 (NK1 Ki = 0.120 nM) and ZD2249 [2]. Researchers can build diverse libraries of N-substituted 3-cyano-1-naphthamides via saponification to the acid, conversion to the acid chloride, and coupling with amine fragments, following the validated route disclosed in U.S. Patent 6,365,602 [3].

Scenario 2: Atropisomerism-Guided Conformational Restriction in Drug Design

For programs seeking to exploit atropisomerism as a design element, methyl 3-cyano-1-naphthoate provides a scaffold with demonstrated atropisomeric properties (Evidence 5). The Ar–CO restricted rotation inherent to 3-cyano-1-naphthamides has been successfully modulated through 2-position substitution and macrocyclization strategies (e.g., naphtho[2,1-b][1,5]oxazocine formation) to reduce atropisomer count from four to two while improving NK1/NK2 selectivity [1]. This scaffold is uniquely suited for programs exploring conformational restriction as a strategy for target selectivity.

Scenario 3: Multi-Kilogram Process Development for Preclinical and Clinical Supply

As documented in Evidence 2, the synthesis of the 3-cyano-1-naphthalenecarboxylic acid scaffold has been successfully scaled to multi-kilogram quantities at AstraZeneca, with the Diels-Alder/benzyne route replacing the stoichiometric mercury-based Pesci reaction [1]. The methyl ester is the direct isolable product of the carbonylation step in this improved route. CROs and CDMOs undertaking process development for NK1/NK2 antagonist programs can leverage this published route, which has demonstrated robustness at ≥100 L scale, to rapidly establish supply chains for preclinical toxicology and Phase I clinical material.

Scenario 4: Building Block for Focused Naphthamide Libraries in Neuropeptide Receptor Screening

Methyl 3-cyano-1-naphthoate serves as a privileged building block for generating focused naphthamide libraries targeting the tachykinin receptor family (NK1, NK2, NK3). The methyl ester handle allows for diversification either through direct amidation (after hydrolysis) or through the acid chloride, while the 3-cyano group can additionally serve as a synthetic handle for further elaboration (e.g., reduction to aminomethyl, hydrolysis to amide, or tetrazole formation). The documented preference for the 3-cyano pattern in NK1 antagonist pharmacophores (Evidence 1) makes this specific regioisomer the rational choice for library enumeration over the 4-, 5-, or 6-cyano analogs, which lack similar pharmacophoric validation [1].

Quote Request

Request a Quote for Methyl 3-cyano-1-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.